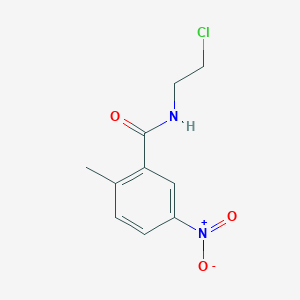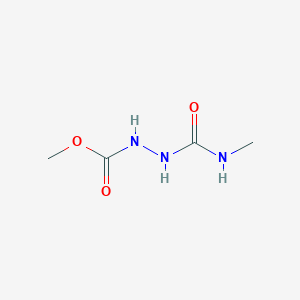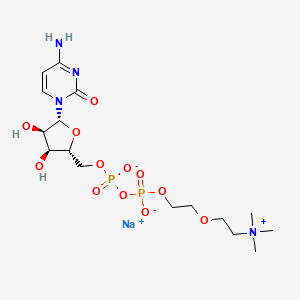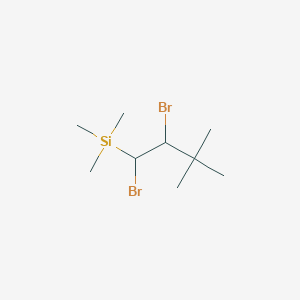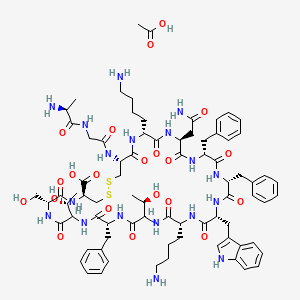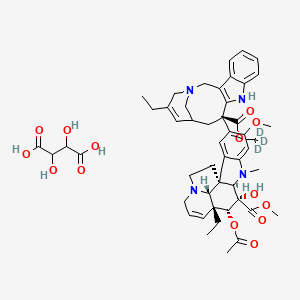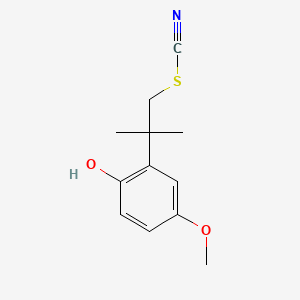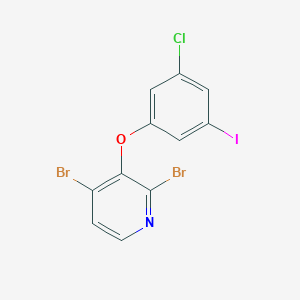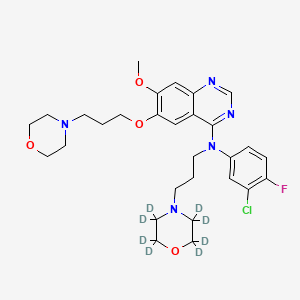
N-(3-Morpholinopropyl) Gefitinib-D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Morpholinopropyl) Gefitinib-D8 is a deuterated form of gefitinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is characterized by its molecular formula C29 D8 H29 Cl F N5 O4 and a molecular weight of 582.136 .
Preparation Methods
The synthesis of N-(3-Morpholinopropyl) Gefitinib-D8 involves several steps, starting from the basic structure of gefitinib The process typically includes selective demethylation, chlorination, and etherification reactionsIndustrial production methods focus on optimizing yield and purity, often employing column chromatography for purification .
Chemical Reactions Analysis
N-(3-Morpholinopropyl) Gefitinib-D8 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
N-(3-Morpholinopropyl) Gefitinib-D8 is widely used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and tracer experiments.
Biology: It helps in understanding the metabolic pathways and interactions of gefitinib in biological systems.
Medicine: It is crucial in pharmacokinetic and pharmacodynamic studies to evaluate the drug’s behavior in the body.
Industry: Used in the development of new therapeutic agents and in quality control processes
Mechanism of Action
N-(3-Morpholinopropyl) Gefitinib-D8 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-Morpholinopropyl) Gefitinib-D8 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies. Similar compounds include:
Gefitinib: The non-deuterated form, used widely in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: A broader spectrum tyrosine kinase inhibitor targeting multiple EGFR family members.
This compound stands out for its application in detailed pharmacokinetic studies and its role in advancing cancer research.
Properties
Molecular Formula |
C29H37ClFN5O4 |
|---|---|
Molecular Weight |
582.1 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propyl]quinazolin-4-amine |
InChI |
InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3/i9D2,10D2,14D2,15D2 |
InChI Key |
MCDVSKSUNKYMRM-KBEQTAFMSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCCN(C2=CC(=C(C=C2)F)Cl)C3=NC=NC4=CC(=C(C=C43)OCCCN5CCOCC5)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


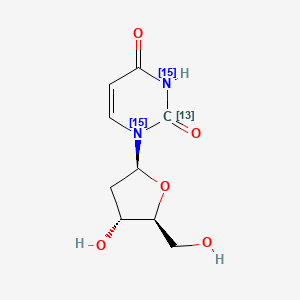
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
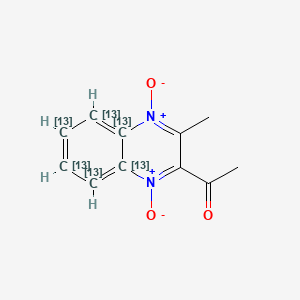
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
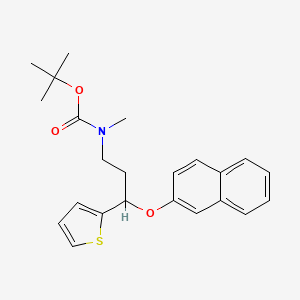
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
